molecular formula C8H18Cl2N2 B11889461 1,6-Diazaspiro[4.5]decane dihydrochloride CAS No. 1334499-79-4

1,6-Diazaspiro[4.5]decane dihydrochloride

Cat. No.: B11889461
CAS No.: 1334499-79-4
M. Wt: 213.15 g/mol
InChI Key: CZNLHJZAYHTZKR-UHFFFAOYSA-N
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Description

1,6-Diazaspiro[4.5]decane dihydrochloride is a heterocyclic compound with a unique spiro structure. It is commonly used in various fields of scientific research due to its distinctive chemical properties. The compound is characterized by its two nitrogen atoms and a spiro-connected decane ring, making it a valuable building block in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Diazaspiro[4.5]decane dihydrochloride can be synthesized through a one-step reaction involving unactivated yne-en-ynes and substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3). This reaction forms three carbon-carbon bonds in a domino process, resulting in the highly regioselective coupling and formation of the spiro scaffold .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically involves scalable reactions that can be optimized for higher yields and purity. The use of palladium-catalyzed coupling reactions is common in industrial settings due to their efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

1,6-Diazaspiro[4.5]decane dihydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The nitrogen atoms in the spiro structure can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties and reactivity.

Common Reagents and Conditions

    Palladium Acetate (Pd(OAc)2): Used as a catalyst in coupling reactions.

    Triphenylphosphine (PPh3): Acts as a ligand in palladium-catalyzed reactions.

    Aryl Halides: Serve as reactants in the formation of the spiro structure.

Major Products Formed

The major products formed from reactions involving this compound include various substituted spiro compounds, which can be further functionalized for use in different applications.

Scientific Research Applications

1,6-Diazaspiro[4.5]decane dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a scaffold for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,6-Diazaspiro[4.5]decane dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s spiro structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

1,6-Diazaspiro[4.5]decane dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its nitrogen-containing spiro structure, which imparts distinct chemical and biological properties, making it a versatile compound in various research fields.

Properties

CAS No.

1334499-79-4

Molecular Formula

C8H18Cl2N2

Molecular Weight

213.15 g/mol

IUPAC Name

1,10-diazaspiro[4.5]decane;dihydrochloride

InChI

InChI=1S/C8H16N2.2ClH/c1-2-6-9-8(4-1)5-3-7-10-8;;/h9-10H,1-7H2;2*1H

InChI Key

CZNLHJZAYHTZKR-UHFFFAOYSA-N

Canonical SMILES

C1CCNC2(C1)CCCN2.Cl.Cl

Origin of Product

United States

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